p-Tolualdehyde

Catalog No.
S583444
CAS No.
104-87-0
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolualdehyde

CAS Number

104-87-0

Product Name

p-Tolualdehyde

IUPAC Name

4-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3

InChI Key

FXLOVSHXALFLKQ-UHFFFAOYSA-N

SMILES

Array

solubility

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform
In water, 2.27X10+3 mg/L at 25 °C
2.27 mg/mL at 25 °C

Synonyms

p-Tolualdehyde; 4-Tolualdehyde; NSC 2224; p-Formyltoluene; p-Methylbenzaldehyde; p-Toluic Aldehyde

Canonical SMILES

CC1=CC=C(C=C1)C=O

The exact mass of the compound 4-Methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m2.27 mg/ml at 25 °cmiscible with ethanol, ethyl ether, acetone; very soluble in chloroformin water, 2.27x10+3 mg/l at 25 °c2.27 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2224. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of tolualdehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

p-Tolualdehyde (CAS: 104-87-0) is a para-alkylated aromatic aldehyde widely procured as a critical intermediate for pharmaceutical, agrochemical, and fragrance synthesis. Characterized by a methyl group at the para position, it provides a distinct electron-donating effect (Hammett σp = -0.17) that subtly modulates the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde [1]. Unlike its ortho- and meta-isomers, p-tolualdehyde offers a unique combination of unhindered steric access at the formyl group and highly favorable thermal properties for bulk handling. For industrial buyers, this compound represents a precisely calibrated building block where reaction kinetics, catalytic stability, and purity-linked reproducibility are paramount [1].

Procurement substitution of p-tolualdehyde with benzaldehyde or other tolualdehyde isomers introduces severe process liabilities. Replacing it with benzaldehyde removes the para-methyl electronic stabilization, leading to uncalibrated reaction rates and near-total over-oxidation in harsh aqueous environments[1]. Conversely, substituting with o-tolualdehyde or m-tolualdehyde drastically alters the compound's stability in transition-metal catalysis; the ortho and meta isomers undergo rapid, near-quantitative decarbonylation under rhodium catalysis, destroying the aldehyde functionality [2]. Furthermore, the physical properties of the isomers are non-interchangeable: o- and m-tolualdehyde have freezing points near -40 °C, completely eliminating the highly efficient melt-crystallization purification routes available exclusively to p-tolualdehyde (freezing point -5.6 °C) [3].

Thermal Behavior and Purity-Linked Manufacturability

The physical phase behavior of tolualdehyde isomers dictates their industrial purification pathways. p-Tolualdehyde exhibits a freezing point of -5.6 °C, which is dramatically higher than both o-tolualdehyde (-39.0 °C) and m-tolualdehyde (-42.0 °C)[1]. This massive thermal differential allows p-tolualdehyde to be isolated and purified to >99.9% via straightforward melt crystallization or fractional freezing at standard industrial cooling temperatures (-6 °C to -30 °C). Attempting similar crystallization with ortho or meta isomers requires extreme cryogenic cooling and risks eutectic impurity formation [1].

Evidence DimensionFreezing Point / Crystallization Temperature
Target Compound Data-5.6 °C (enables standard low-temp crystallization)
Comparator Or Baselineo-Tolualdehyde (-39.0 °C) and m-Tolualdehyde (-42.0 °C)
Quantified Difference33.4 °C to 36.4 °C higher freezing point for the para-isomer
ConditionsNeat compound physical property measurement

Enables highly cost-effective, scalable purification via crystallization, ensuring the ultra-high purity required for sensitive pharmaceutical workflows.

Resistance to Catalytic Decarbonylation in Cross-Coupling

In complex synthetic routes involving transition metals, preserving the aldehyde group is often critical. Under Rh-catalyzed conditions ([Rh(dppp)2]Cl, 165 °C), p-tolualdehyde demonstrates significant resistance to decarbonylation, yielding only 48% of the degraded (decarbonylated) product. In stark contrast, both o-tolualdehyde and m-tolualdehyde undergo almost quantitative (>99%) decarbonylation under identical conditions [1]. The lack of ortho/meta steric hindrance in p-tolualdehyde prevents the acceleration of the migratory extrusion step, thereby stabilizing the formyl group during high-temperature catalytic cycles [1].

Evidence DimensionYield of unwanted decarbonylation product
Target Compound Data48% decarbonylation yield
Comparator Or Baselineo-Tolualdehyde and m-Tolualdehyde (>99% decarbonylation yield)
Quantified Difference51% absolute reduction in aldehyde degradation
Conditions3 mol% [Rh(dppp)2]Cl, [BMIm]Cl solvent, 165 °C, 8 h

Makes p-tolualdehyde the mandatory choice for multi-step syntheses where the aldehyde moiety must survive harsh transition-metal catalyzed cross-coupling steps.

Electronic Stabilization Against Hydrothermal Over-Oxidation

The para-methyl group provides critical electronic stabilization when processing aldehydes in harsh, oxidative aqueous environments. During anaerobic hydrothermal oxidation using Fe(NO3)3 at 200 °C, unsubstituted benzaldehyde is almost entirely consumed, yielding 98% benzoic acid. Under the exact same conditions, p-tolualdehyde yields only 54% of its corresponding carboxylic acid [1]. The electron-donating nature of the para-methyl group significantly slows the oxidation kinetics, protecting the aldehyde from complete conversion [1].

Evidence DimensionConversion yield to carboxylic acid
Target Compound Data54% oxidation yield
Comparator Or BaselineBenzaldehyde (98% oxidation yield)
Quantified Difference44% lower over-oxidation yield
ConditionsAnaerobic hydrothermal conditions, 200 °C, 15 bar, 2 equiv. Fe(NO3)3, 2 h

Allows p-tolualdehyde to be utilized in high-temperature aqueous or hydrothermal processes where standard benzaldehydes would be completely destroyed.

Calibrated Electrophilicity for Reductive Cleavage and Addition

The reactivity of the carbonyl carbon is strictly governed by the para-substituent's electronic effect. p-Tolualdehyde features a methyl group with a Hammett constant (σp) of -0.17. In competitive reductive cleavage reactions using tungsten complexes (W2(OCH2tBu)6(py)2), this specific electronic profile results in a highly controlled, intermediate reaction rate. It reacts significantly slower than unsubstituted benzaldehyde (σp = 0.00) or 4-fluorobenzaldehyde (σp = 0.06), but faster than p-anisaldehyde (σp = -0.27) [1]. This predictable, intermediate electrophilicity prevents the rapid, unselective reactions typical of electron-deficient aldehydes while maintaining practical conversion rates [1].

Evidence DimensionRelative rate of C=O bond reductive cleavage / nucleophilic attack
Target Compound DataIntermediate reactivity (σp = -0.17)
Comparator Or BaselineBenzaldehyde (σp = 0.00, faster) and p-Anisaldehyde (σp = -0.27, slower)
Quantified DifferenceReactivity order strictly follows CF3 > H > F > CH3 > OMe
ConditionsCompetitive reductive cleavage with W2(OCH2tBu)6(py)2 at 0 °C

Allows buyers to precisely tune reaction kinetics in complex syntheses, avoiding the poor selectivity of highly reactive aldehydes and the sluggishness of strongly deactivated analogs.

High-Purity Pharmaceutical Intermediate Synthesis

Because p-tolualdehyde freezes at -5.6 °C, it is uniquely suited for bulk pharmaceutical workflows requiring ultra-high purity (>99.9%). Unlike ortho- and meta-isomers, which require extreme cryogenic conditions to crystallize, p-tolualdehyde can be purified via standard industrial melt crystallization, ensuring reproducible impurity profiles for downstream active pharmaceutical ingredients (APIs) [1].

Transition-Metal Catalyzed Functionalization

In complex cross-coupling reactions where the aldehyde group must be preserved as a synthetic handle, p-tolualdehyde is the preferred precursor. Its demonstrated resistance to Rh-catalyzed decarbonylation—degrading at less than half the rate of its ortho and meta counterparts—ensures higher yields of the target formylated products without premature loss of the carbonyl moiety[2].

Harsh-Condition Aqueous and Hydrothermal Processing

For syntheses requiring high-temperature aqueous or hydrothermal conditions, p-tolualdehyde is selected over standard benzaldehyde. The electronic stabilization provided by the para-methyl group protects the compound from complete over-oxidation to the carboxylic acid, allowing it to survive environments that would otherwise destroy unsubstituted aromatic aldehydes[3].

Kinetically Controlled Condensation Reactions

In the production of specialty resins and dyes via Knoevenagel or Claisen-Schmidt condensations, p-tolualdehyde is utilized to precisely control reaction kinetics. Its specific Hammett parameter (σp = -0.17) provides an intermediate electrophilicity that prevents the thermal runaways associated with highly reactive aldehydes while maintaining better throughput than heavily deactivated alkoxy-analogs [4].

Physical Description

Liquid
Colorless liquid with a floral odor; [HSDB]

Color/Form

COLORLESS LIQUID

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

120.057514874 Da

Monoisotopic Mass

120.057514874 Da

Boiling Point

204 °C
BP: 106 °C at 10 mm Hg
204.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.0194 g/cu cm at 17 °C

LogP

log Kow = 2.26 (est)

Odor

Floral odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

-6 °C

UNII

GAX22QZ28Q

GHS Hazard Statements

Aggregated GHS information provided by 1784 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (92.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.25 [mmHg]
2.5X10-1 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

104-87-0

Metabolism Metabolites

Aromatic aldehydes are oxidized in vivo almost entirely to corresponding acid. Thus, in rabbits, p-tolualdehyde is converted to p-toluic acid which has been detected in urine as the ester glucuronide.
p-Tolualdehyde was oxidized to p-toluic acid by resting cells of pseudomonas aeruginosa. Perillaldehyde dehydrogenase, isolated from soil pseudomonad, catalyzed the oxidn of m- & p-tolualdehyde but not o-tolualdehyde.
Aldehydes are readily oxidized to organic acids. Oxidation of aldehydes is catalyzed by aldehyde dehydrogenase, which has been found in the brain, erythrocytes, liver, kidney, heart, and placenta. /Aldehydes/
... The detoxification of aldehydes can be seen to proceed basically via two routes: (1) an oxidation to yield readily metabolized acids; (2) inactivation by reaction with sulfhydryl groups, particularly glutathione. Under conditions that either deplete glutathione levels, or that result in an inhibition of aldehyde dehydrogenase (for example, Antabuse treatment), the acute and chronic effects of aldehyde toxicity might be more fully expressed. /Aldehydes/
For more Metabolism/Metabolites (Complete) data for 4-METHYLBENZALDEHYDE (7 total), please visit the HSDB record page.

Wikipedia

4-Methylbenzaldehyde

Use Classification

Fragrance Ingredients

Methods of Manufacturing

4-Methylbenzaldehyde is produced industrially by a modified Gattermann-Koch reaction. Toluene is reacted with carbon monoxide in the presence of hydrogen fluoride and tantalum(V) fluoride or hydrogen fluoride and boron trifluoride.
Toluene + dimethylformamide (Vilsmeier reaction)
Toluene + carbon monoxide (Gattermann-Koch reaction)

General Manufacturing Information

Benzaldehyde, 4-methyl-: ACTIVE

Analytic Laboratory Methods

THE TOLUALDEHYDES, O-, M-, & P-TOLUALDEHYDE WERE DETECTED IN EXHAUST GASES BY GAS CHROMATOGRAPHY. MINIMUM DETECTABLE ALDEHYDES WERE 0.01 UG.
ALDEHYDES IN AIR SAMPLES WERE REACTED WITH 2,4-DINITROPHENYLHYDRAZINE TO FORM 2,4-DINITROPHENYLHYDRAZONE DERIVATIVES. THE DERIVATIVES WERE EXTRACTED WITH CHLOROFORM & CONCENTRATED. THE RESIDUE IN ACETONITRILE WAS ANALYZED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
Method #IP-6A. Determination of Formaldehyde and Other Aldehydes in Indoor Air Using a Solid Adsorbent Cartridge. Detection limit = 0.010 ppb.
Method #IP-6B. Determination of Formaldehyde and Other Aldehyders in Indoor Air Using a Continuous Colorimetric Analyzer. Detection limit = 0.030 ppb.
For more Analytic Laboratory Methods (Complete) data for 4-METHYLBENZALDEHYDE (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Simultaneous production of p-tolualdehyde and hydrogen peroxide in photocatalytic oxygenation of p-xylene and reduction of oxygen with 9-mesityl-10-methylacridinium ion derivatives

Kei Ohkubo, Kentaro Mizushima, Ryosuke Iwata, Kazunori Souma, Nobuo Suzuki, Shunichi Fukuzumi
PMID: 20062875   DOI: 10.1039/b920606j

Abstract

Photooxygenation of p-xylene by oxygen occurs efficiently under photoirradiation of 9-mesityl-2,7,10-trimethylacridinium ion (Me(2)Acr(+)-Mes) to yield p-tolualdehyde and hydrogen peroxide, which is initiated via photoinduced electron transfer of Me(2)Acr(+)-Mes to produce the electron-transfer state.


Interaction of 4-methylbenzaldehyde with rabbit pulmonary cytochrome P-450 in the intact animal, microsomes, and purified systems. Destructive and protective reactions

J M Patel, C R Wolf, R M Philpot
PMID: 475845   DOI: 10.1016/0006-2952(79)90220-x

Abstract




Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde

Lu Song, Dan Gao, Shangfu Li, Yanwei Wang, Hongxia Liu, Yuyang Jiang
PMID: 28881295   DOI: 10.1016/j.jchromb.2017.08.036

Abstract

A high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for simultaneous quantitative analysis of hydrazine and acetylhydrazine in human plasma based on the strategy of p-tolualdehyde derivatization. The derivatization reactions were easily realized by ultrasonic manipulation for 40min. Good separation of the derivatization products was achieved using a C
column by gradient elution. The optimized mass transition ion-pairs (m/z) monitored for the two hydrazine derivatives were m/z 237.1≫>119.9 and m/z 176.9≫>117.8, respectively. The limit of detection (LOD) and limit of quantification (LOQ) for hydrazine were 0.002 and 0.005ngmL
separately. And they were 0.03 and 0.05ngmL
for acetylhydrazine, respectively. The linear range was 0.005-50ngmL
for hydrazine and 0.05-500ngmL
for acetylhydrazine with R
greater than 0.999. The recovery range was determined to be 95.38-108.12% with the relative standard deviation (RSD) in the range of 1.24-14.89%. The method was successfully applied to detect 30 clinical plasma samples of pulmonary tuberculosis patients treated with isoniazid. The concentrations were from 0.04-1.99ngmL
for hydrazine and 0.06-142.43ngmL
for acetylhydrazine. The results indicated that our developed method had the potential for the detection of hydrazine toxicology in complex biological samples. Furthermore, the method has an important significance to clinical treatment with drugs.


Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver

K Watanabe, T Matsunaga, I Yamamoto, H Yashimura
PMID: 7736922   DOI:

Abstract

Mouse hepatic microsomal enzymes catalyzed the oxidation of o-, m-, and p-tolualdehydes, intermediate metabolites of xylene, to the corresponding toluic acids. Cofactor requirement for the catalytic activity indicates that the microsomes contain NAD- and NADPH-dependent enzymes for this reaction. GC/MS analyses of the carboxylic acids formed by incubation under oxygen-18 gas indicate that the mechanism for this oxidation is an oxygenation and a dehydrogenation for the NADPH- and NAD-dependent reaction. Vmax/Km (nmol/min/mg protein) ratios indicate that the NADPH-dependent activity is more pronounced than the NAD-dependent activity. These results suggest that the NADPH-dependent reaction is mainly responsible for the microsomal oxidation of tolualdehydes. The NADPH-dependent activity was significantly inhibited by SKF 525-A, disulfiram and menadione, inhibitors of cytochrome P450 (P450), suggesting the involvement of P450 in the reaction. In a reconstituted system, P450 MUT-2 (CYP2C29) purified from mouse hepatic microsomes catalyzed the oxidation of o-, m-, and p-tolualdehydes to the carboxylic acids, and the specific activities (nmol/min/nmol P450) were 1.44, 2.81, and 2.32, respectively. Rabbit antibody raised against P450 MUT-2 significantly inhibited the NADPH-dependent oxidation of tolualdehydes to toluic acids by 88% (o-), 63% (m-), and 62% (p-) using mouse hepatic microsomes. The present study demonstrated that a mouse hepatic microsomal aldehyde oxygenase, P450 MUT-2, catalyzed the most of oxidative activity of tolualdehydes to toluic acids in the microsomes.


RIFM fragrance ingredient safety assessment, p-tolualdehyde, CAS Registry Number 104-87-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 33454360   DOI: 10.1016/j.fct.2021.111982

Abstract

The existing information supports the use of this material as described in this safety assessment. p-Tolualdehyde was evaluated for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization potential, and environmental safety. Data from read-across analog benzaldehyde (CAS # 100-52-7) show that p-tolualdehyde is not expected to be genotoxic. Data from read-across analog cuminaldehyde (CAS # 122-03-2) provided p-tolualdehyde a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm
for the skin sensitization endpoint. The repeated dose toxicity, developmental and reproductive toxicity, and local respiratory toxicity endpoints were completed using the threshold of toxicological concern (TTC) for a Cramer Class I material, and the exposure to p-tolualdehyde is below the TTC (0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively). The phototoxicity/photoallergenicity endpoints were evaluated based on data from read-across analog 4-ethylbenzaldehyde (CAS # 4748-78-1); p-tolualdehyde is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; p-tolualdehyde was found not to be persistent, bioaccumulative, and toxic (PBT) as per the International Fragrance Association (IFRA) Environmental Standards, and its risk quotients, based on its current volume of use in Europe and North America (i.e., Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]), are <1.


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